molecular formula C12H13NO2 B1401151 1-propyl-1h-indole-5-carboxylic acid CAS No. 501905-90-4

1-propyl-1h-indole-5-carboxylic acid

Cat. No.: B1401151
CAS No.: 501905-90-4
M. Wt: 203.24 g/mol
InChI Key: LJFAWBLWBQOZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-1h-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

1-propyl-1h-indole-5-carboxylic acid has numerous applications in scientific research:

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carboxylic acid, 1-propyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Cellular Effects

1H-Indole-5-carboxylic acid, 1-propyl- influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1H-Indole-5-carboxylic acid, 1-propyl-, can modulate the activity of key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1H-Indole-5-carboxylic acid, 1-propyl- involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan . This inhibition can result in changes in gene expression and metabolic flux, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-5-carboxylic acid, 1-propyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo electropolymerization, forming electroactive polymer films . This property can be utilized in various applications, including the development of biosensors and other analytical tools.

Dosage Effects in Animal Models

The effects of 1H-Indole-5-carboxylic acid, 1-propyl- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, indole derivatives have been shown to possess anticancer properties at specific dosages, but excessive amounts can result in toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

1H-Indole-5-carboxylic acid, 1-propyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been shown to participate in the metabolism of tryptophan, leading to the production of bioactive compounds such as indole-3-acetic acid . These metabolic pathways are essential for understanding the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1H-Indole-5-carboxylic acid, 1-propyl- within cells and tissues are influenced by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

1H-Indole-5-carboxylic acid, 1-propyl- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of indole derivatives, including 1-propyl-1h-indole-5-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For industrial production, the synthesis may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-propyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

1-propyl-1h-indole-5-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-propylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFAWBLWBQOZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1h-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-propyl-1h-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-propyl-1h-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-propyl-1h-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-propyl-1h-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-propyl-1h-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.